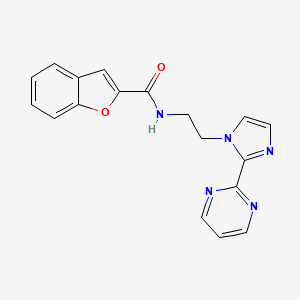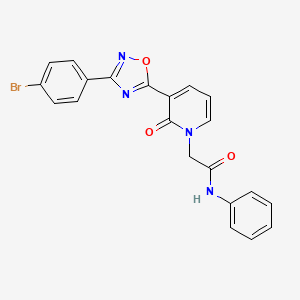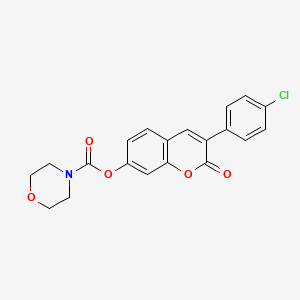
N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran ring, which is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “this compound”, involves constructing benzofuran rings. This can be achieved through methods such as a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using 1H-NMR spectroscopy. The NMR spectrum provides information about the number of hydrogen atoms, their types, their positions in the molecule, and their immediate neighboring atoms .Applications De Recherche Scientifique
Synthetic Strategies and Chemical Properties
The synthesis of related compounds often involves intricate reactions highlighting the compound's versatility in chemical transformations. For example, a study described the synthesis of ethyl (2,5-dioxo-1-phenyl-2,3-dihydro-1H,5H-1-benzofuro[3,2-d]imidazo[1,2-a]pyrimidin-3-yl)acetate, a compound synthesized via the aza-Wittig reaction, demonstrating the chemical flexibility of benzofuran and pyrimidine derivatives in forming planar ring systems with potential for further functionalization (S. Deng et al., 2010). This illustrates the compound's capacity for forming structurally complex and diverse heterocyclic systems, potentially useful in various research contexts.
Biological Activities
Compounds structurally related to N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide have been investigated for their antimicrobial and antitumor activities. For instance, imidazo[1,2-a]pyridine-3-carboxamide derivatives have shown considerable activity against drug-sensitive and resistant Mycobacterium tuberculosis strains, indicating the potential for developing new antimycobacterial therapies (Kai Lv et al., 2017). Additionally, various synthesized compounds have been evaluated as antitumor agents, demonstrating the importance of these chemical frameworks in developing potential cancer treatments (W. Hamama et al., 2013).
Potential Therapeutic Applications
The structural modifications of imidazo[1,2-a]pyrimidine compounds to reduce metabolism mediated by aldehyde oxidase (AO) highlight the ongoing efforts to optimize these compounds for therapeutic applications, especially in targeting diseases like castration-resistant prostate cancer (A. Linton et al., 2011). This indicates the compound's relevance in medicinal chemistry, where modifying chemical structures can enhance drug efficacy and reduce undesirable metabolism.
Orientations Futures
Benzofuran compounds, including “N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)benzofuran-2-carboxamide”, have potential applications in many aspects due to their biological activities. They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring their potential uses and improving their synthesis methods.
Propriétés
IUPAC Name |
N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c24-18(15-12-13-4-1-2-5-14(13)25-15)22-9-11-23-10-8-21-17(23)16-19-6-3-7-20-16/h1-8,10,12H,9,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFFFCNBZKYDGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=CN=C3C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione](/img/no-structure.png)
![N-[(1R,2R)-2-Phenylcyclopentyl]oxirane-2-carboxamide](/img/structure/B2453722.png)
![1-(4-bromobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2453726.png)


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2453729.png)
![6-chloro-2,4-dimethyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B2453730.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-oxo-2-phenyl-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2453731.png)


![(2E)-2-cyano-3-(2-hydroxy-3-methoxyphenyl)-N-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2453735.png)

![3-[4-(3,3,3-Trifluoropropyl)piperazin-1-yl]propanoic acid](/img/structure/B2453738.png)
